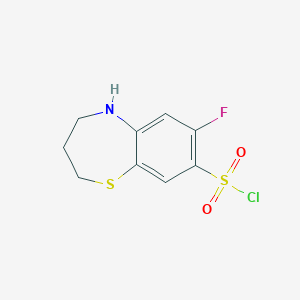

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride

CAS No.:

Cat. No.: VC17772701

Molecular Formula: C9H9ClFNO2S2

Molecular Weight: 281.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClFNO2S2 |

|---|---|

| Molecular Weight | 281.8 g/mol |

| IUPAC Name | 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H9ClFNO2S2/c10-16(13,14)9-5-8-7(4-6(9)11)12-2-1-3-15-8/h4-5,12H,1-3H2 |

| Standard InChI Key | WHKCMVSYGPSJSG-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride consists of a benzothiazepine ring system—a seven-membered heterocycle containing one sulfur and one nitrogen atom. The fluorine atom at position 7 and the sulfonyl chloride group at position 8 introduce electronic and steric modifications that influence reactivity and intermolecular interactions . The IUPAC name, 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride, reflects this substitution pattern .

Table 1: Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823266-81-4 | |

| Molecular Formula | ||

| Molecular Weight | 281.8 g/mol | |

| SMILES | O=S(C1=C(F)C=C2NCCCSC2=C1)(Cl)=O | |

| InChIKey | WHKCMVSYGPSJSG-UHFFFAOYSA-N |

Electronic and Steric Effects

The fluorine atom’s electronegativity induces electron withdrawal, polarizing the aromatic ring and activating specific positions for electrophilic substitution . Concurrently, the sulfonyl chloride group () serves as a strong electron-withdrawing group, enhancing the compound’s susceptibility to nucleophilic attack at the sulfur center . These features collectively render the molecule a reactive intermediate for derivatization.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride involves multistep sequences starting from appropriately substituted benzothiazepine precursors. Key steps include:

-

Fluorination: Introduction of fluorine at position 7 via electrophilic fluorination or halogen exchange reactions .

-

Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group, requiring precise temperature control to avoid over-sulfonation .

-

Purification: Chromatographic techniques or recrystallization to isolate the target compound .

Table 2: Comparative Synthetic Yields for Analogous Benzothiazepines

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine | 68 | , DMF | |

| 8-Sulfonamide derivative | 72 | , THF |

Reactivity and Derivative Formation

The sulfonyl chloride moiety enables diverse transformations:

-

Nucleophilic Displacement: Reaction with amines yields sulfonamides, a class with broad pharmacological applications . For example, treatment with benzylamine produces -benzyl-7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings facilitate aryl-aryl bond formation, expanding the compound’s utility in fragment-based drug design .

Comparative Analysis with Related Benzothiazepines

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine Hydrochloride

This analog lacks the sulfonyl chloride group but retains the fluorine substituent. It exhibits weaker enzyme inhibition but improved aqueous solubility () .

8-Sulfonamide Derivatives

Replacing the chloride with sulfonamide groups (e.g., ) reduces reactivity but enhances binding affinity to serum proteins, prolonging half-life in vivo .

Future Research Directions

-

Synthetic Methodology: Developing catalytic fluorination and sulfonation protocols to improve yields and sustainability .

-

Pharmacological Profiling: High-throughput screening against neurodegenerative and metabolic disease targets .

-

Computational Modeling: Predicting metabolite pathways and toxicity profiles using QSAR models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume